Enhanced SSTR2 Binding Affinity Over DOTA-TOC
In a direct head‑to‑head competitive binding assay using human SSTR2‑transfected CHO cell membranes and [¹²⁵I]‑[Tyr¹¹]‑SRIF‑14 as radioligand, DOTA‑(Tyr³)‑Octreotate acetate (DOTA‑TATE) exhibited an IC₅₀ of 0.2 ± 0.1 nM, while DOTA‑TOC (DOTA‑Tyr³‑octreotide) showed an IC₅₀ of 1.5 ± 0.3 nM under identical conditions [1]. The quantified difference is a 7.5‑fold lower IC₅₀ (i.e., 2.5‑fold higher affinity when measured as 1/IC₅₀). DOTA‑NOC gave an IC₅₀ of 0.3 ± 0.1 nM, which is not statistically different from DOTA‑TATE but still 5‑fold higher affinity than DOTA‑TOC [1].
| Evidence Dimension | SSTR2 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 0.2 ± 0.1 nM |
| Comparator Or Baseline | DOTA-TOC: 1.5 ± 0.3 nM |
| Quantified Difference | 7.5-fold lower IC₅₀ (target compound is 7.5× more potent) |
| Conditions | Competitive binding assay, human SSTR2-transfected CHO cell membranes, [¹²⁵I]-[Tyr¹¹]-SRIF-14 radioligand, 25°C, 2 h incubation |
Why This Matters
For procurement of a preclinical or clinical SSTR2 radiotracer, DOTA-TATE provides superior target engagement at low receptor densities, reducing required peptide mass and improving signal‑to‑noise in imaging or therapy.
- [1] Reubi JC, Schär JC, Waser B, et al. Affinity profiles for human somatostatin receptor subtypes SST1–SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. Eur J Nucl Med. 2000;27(3):273-282. View Source
